3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid
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Overview
Description
3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid is an organic compound with the molecular formula C13H8ClFO3. This compound is characterized by the presence of a furan ring substituted with a 3-chloro-4-fluorophenyl group and an acrylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This suggests that 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
Similar compounds have been involved in various biological activities , which suggests that this compound may also affect multiple biochemical pathways and their downstream effects.
Result of Action
Similar compounds have shown various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It’s worth noting that the stability of similar compounds has been enhanced by the introduction of more stable moieties , suggesting that the action of this compound might also be influenced by environmental factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-Chloro-4-fluorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution reactions to introduce the 3-chloro-4-fluorophenyl group.
Introduction of the Acrylic Acid Moiety: The final step involves the addition of the acrylic acid moiety through a Heck reaction or similar coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing advanced catalytic systems and optimized reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, hydroxylated, or alkylated products.
Scientific Research Applications
3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylboronic acid: Shares the 3-chloro-4-fluorophenyl group but differs in the functional group attached to the phenyl ring.
3-(3-Chloro-5-fluorophenyl)acrylic acid: Similar structure but with different positioning of the chloro and fluoro substituents.
Uniqueness
3-[5-(3-Chloro-4-fluorophenyl)-2-furyl]acrylic acid is unique due to the presence of both the furan ring and the acrylic acid moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-3-[5-(3-chloro-4-fluorophenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFO3/c14-10-7-8(1-4-11(10)15)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPYCAHQBJYPIH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=CC(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=C/C(=O)O)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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